![molecular formula C17H18N6O B5560925 3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5560925.png)

3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves the arylation of azoles (such as pyrazoles, imidazoles, and triazoles) with bromopyridines and subsequent reduction of the pyridine ring, a method that can be adapted for the synthesis of the target compound (Shevchuk et al., 2012). Additionally, the synthesis of piperidine-based derivatives has been explored through various cyclization and nucleophilic addition reactions, providing a basis for synthesizing the compound (Abdel‐Aziz et al., 2009).

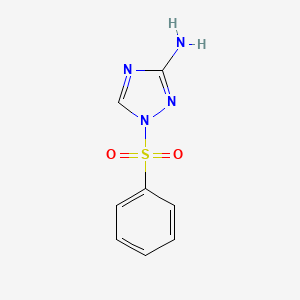

Molecular Structure Analysis

The structure of related compounds has been determined using crystallography, showcasing planar rings and specific conformations (Yıldırım et al., 2006). These structural insights are crucial for understanding the molecular configuration and spatial arrangement of atoms in "3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine".

Chemical Reactions and Properties

The chemical reactivity of the compound can be inferred from studies on similar piperidine and imidazole derivatives, where reactions with various reagents lead to a range of products, indicating a versatile reactivity profile that could apply to the compound of interest (Goli-Garmroodi et al., 2015).

Applications De Recherche Scientifique

Synthetic Methodologies

One application area is the development of synthetic methodologies for azole-containing piperidines, which are important in medicinal chemistry. A study by Shevchuk et al. (2012) details a convenient synthesis of 3- and 4-(1H-azol-1-yl)piperidines, which are structurally similar to the compound , by arylation of azoles with bromopyridines and subsequent reduction. This method extends to benzo analogues, demonstrating a versatile approach to synthesizing complex piperidine derivatives with potential biological activities (Shevchuk et al., 2012).

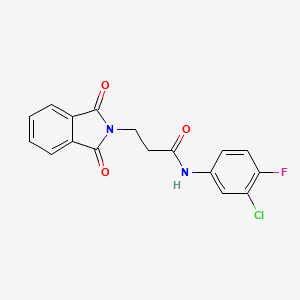

Antimicrobial Activity

Compounds containing imidazole and piperidine rings have been evaluated for their antimicrobial properties. For example, the synthesis and antimicrobial activity of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, synthesized through the reaction of related precursors in the presence of piperidine, have been reported by Goli-Garmroodi et al. (2015). These derivatives exhibit good to excellent yields and potential as antimicrobial agents (Goli-Garmroodi et al., 2015).

Green Chemistry Applications

Konda et al. (2011) discussed the use of piperidine in polyethylene glycol (PEG-400) as an efficient and green solvent for the synthesis of imidazole-containing 1,5-benzodiazepines, underscoring the environmental benefits of employing green chemistry principles in the synthesis of complex heterocyclic compounds (Konda et al., 2011).

Corrosion Inhibition

The inhibitive action of synthesized benzimidazole derivatives on corrosion of steel in acidic solutions has been studied, highlighting the utility of these compounds in industrial applications. The study by Yadav et al. (2016) found that these derivatives significantly inhibit corrosion, demonstrating the potential of such structures in protecting metals against corrosion (Yadav et al., 2016).

Radiolabeling for Diagnostic Applications

Research on mixed ligand fac-tricarbonyl complexes for potential diagnostic applications, as discussed by Mundwiler et al. (2004), involves structurally similar compounds. These complexes can be used for labeling bioactive molecules containing monodentate or bidentate donor sites, illustrating the relevance of these chemical structures in developing diagnostic tools (Mundwiler et al., 2004).

Propriétés

IUPAC Name |

[3-(1H-imidazol-2-yl)piperidin-1-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O/c24-17(13-3-1-5-15(9-13)23-11-20-21-12-23)22-8-2-4-14(10-22)16-18-6-7-19-16/h1,3,5-7,9,11-12,14H,2,4,8,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTALSKRMCSHQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=C3)C4=NC=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5560847.png)

![2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5560855.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-(3-pyridazinylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5560858.png)

![4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B5560870.png)

![5-[(4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5560888.png)

![ethyl [(3-cyano-6-cyclopropyl-4-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5560893.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-4-(1-phenyl-1H-imidazol-4-yl)benzamide dihydrochloride](/img/structure/B5560900.png)

![2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5560911.png)

![N-(3-methoxyphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5560919.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560924.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-thiophenesulfonamide](/img/structure/B5560929.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5560932.png)